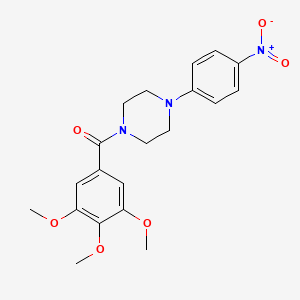
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as NTRP, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to inhibit the activity of the NF-κB pathway, which is known to play a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, one limitation of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One potential area of research is the development of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-based therapies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the potential use of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine as an anti-cancer agent. Further studies are also needed to better understand the mechanism of action of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its potential side effects.
Synthesis Methods
The synthesis of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 1-(4-nitrophenyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine.
Scientific Research Applications
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been investigated for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-17-12-14(13-18(28-2)19(17)29-3)20(24)22-10-8-21(9-11-22)15-4-6-16(7-5-15)23(25)26/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDFBYHUXLJSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912786.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)



![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)



![N'-[3-(benzyloxy)benzylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5912863.png)